molecular formula C14H19NO6 B13538507 3-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid

3-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid

Cat. No.: B13538507
M. Wt: 297.30 g/mol
InChI Key: YAJZXQICKPMEEJ-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two methoxy groups on a benzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations of other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxybenzoic acid involves its ability to protect amino groups during chemical reactions. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can then engage in desired transformations .

Comparison with Similar Compounds

Similar Compounds

    3-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid: Similar structure but with one methoxy group.

    3-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid: Similar structure but with one methoxy group.

    3-{[(tert-butoxy)carbonyl]amino}benzoic acid: Lacks methoxy groups.

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxybenzoic acid is unique due to the presence of two methoxy groups, which can influence its reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C14H19NO6

Molecular Weight

297.30 g/mol

IUPAC Name

3,4-dimethoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-6-8(12(16)17)7-10(19-4)11(9)20-5/h6-7H,1-5H3,(H,15,18)(H,16,17)

InChI Key

YAJZXQICKPMEEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)C(=O)O)OC)OC

Origin of Product

United States

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